Prt 060128 (potassium)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Elinogrel potassium is synthesized through a series of chemical reactions involving the formation of a quinazolinone core, followed by the introduction of various functional groups. The synthesis typically involves the following steps:
- Formation of the quinazolinone core.
- Introduction of the fluorine and methylamino groups.
- Coupling with a thiophene-2-sulfonamide moiety.
- Final conversion to the potassium salt form .
Industrial Production Methods
The industrial production of elinogrel potassium involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Controlled reaction conditions such as temperature, pressure, and pH.
- Purification steps including crystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Elinogrel potassium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the quinazolinone core and thiophene-2-sulfonamide moiety.
Common Reagents and Conditions
Common reagents used in the reactions involving elinogrel potassium include:
- Oxidizing agents such as hydrogen peroxide.
- Reducing agents like sodium borohydride.
- Substitution reagents including halogenating agents and nucleophiles .
Major Products Formed
The major products formed from these reactions include various derivatives of elinogrel potassium with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Elinogrel potassium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying P2Y12 receptor antagonists and their interactions.
Biology: Investigated for its effects on platelet aggregation and thrombosis.
Medicine: Potential therapeutic agent for cardiovascular disorders and myocardial infarction.
Industry: Used in the development of new antiplatelet drugs and related pharmaceutical research
Mechanism of Action
Elinogrel potassium exerts its effects by specifically and reversibly binding to the P2Y12 receptor on platelets. This binding prevents the interaction of adenosine diphosphate (ADP) with its receptor, thereby inhibiting the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex. This inhibition is a crucial step in the coagulation cascade, leading to reduced platelet aggregation and thrombus formation .
Comparison with Similar Compounds
Similar Compounds
Elinogrel potassium is similar to other P2Y12 receptor antagonists such as:
Clopidogrel: A widely used antiplatelet drug with a similar mechanism of action but different pharmacokinetic properties.
Ticagrelor: Another P2Y12 receptor antagonist that acts faster and has a shorter duration of action compared to elinogrel potassium
Uniqueness
Elinogrel potassium is unique due to its reversible and competitive binding to the P2Y12 receptor, as well as its oral and intravenous availability. Unlike clopidogrel, elinogrel potassium is not a prodrug and is pharmacologically active in its administered form .
Properties
Molecular Formula |
C20H20ClFKN5O5S2 |
---|---|
Molecular Weight |
568.1 g/mol |
IUPAC Name |
potassium;(5-chlorothiophen-2-yl)sulfonyl-[[4-[7-fluoro-6-(methylamino)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl]phenyl]carbamoyl]azanide |
InChI |
InChI=1S/C20H21ClFN5O5S2.K/c1-23-15-8-12-14(9-13(15)22)25-20(30)27(18(12)28)11-4-2-10(3-5-11)24-19(29)26-34(31,32)17-7-6-16(21)33-17;/h2-7,12-15,23H,8-9H2,1H3,(H3,24,25,26,29,30);/q;+1/p-1 |
InChI Key |
QTAKELQYFWTLOA-UHFFFAOYSA-M |
Canonical SMILES |
CNC1CC2C(CC1F)NC(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)[N-]S(=O)(=O)C4=CC=C(S4)Cl.[K+] |
Origin of Product |
United States |
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